molecular formula C10H6N2Se B14747081 Naphtho[1,2-c][1,2,5]selenadiazole CAS No. 233-69-2

Naphtho[1,2-c][1,2,5]selenadiazole

Cat. No.: B14747081
CAS No.: 233-69-2
M. Wt: 233.14 g/mol
InChI Key: RHCHVIPHASGNIT-UHFFFAOYSA-N
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Description

Naphtho[1,2-c][1,2,5]selenadiazole is an aromatic heterocyclic compound that contains selenium, nitrogen, and carbon atoms in its structure. It is known for its unique electronic properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[1,2-c][1,2,5]selenadiazole typically involves the reaction of naphthalene derivatives with selenium and nitrogen-containing reagents. One common method is the cyclization of 2-naphthylamine with selenium dioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the selenadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-c][1,2,5]selenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted this compound derivatives.

Scientific Research Applications

Naphtho[1,2-c][1,2,5]selenadiazole has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Materials Science: Incorporated into organic semiconductors and light-emitting materials due to its unique electronic properties.

    Biology and Medicine: Investigated for its potential use in bioimaging and as a therapeutic agent due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of naphtho[1,2-c][1,2,5]selenadiazole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence its electronic properties and reactivity, making it useful in various applications.

Comparison with Similar Compounds

Naphtho[1,2-c][1,2,5]selenadiazole is unique due to the presence of selenium in its structure, which imparts distinct electronic properties compared to similar compounds. Some similar compounds include:

    Naphtho[1,2-c][1,2,5]thiadiazole: Contains sulfur instead of selenium, leading to different electronic and chemical properties.

    Naphtho[1,2-c][1,2,5]oxadiazole: Contains oxygen instead of selenium, resulting in variations in reactivity and applications.

    Benzo[1,2-c][1,2,5]selenadiazole:

These comparisons highlight the unique characteristics of this compound, particularly its electronic properties and reactivity, which make it valuable for specific scientific and industrial applications.

Properties

CAS No.

233-69-2

Molecular Formula

C10H6N2Se

Molecular Weight

233.14 g/mol

IUPAC Name

benzo[g][2,1,3]benzoselenadiazole

InChI

InChI=1S/C10H6N2Se/c1-2-4-8-7(3-1)5-6-9-10(8)12-13-11-9/h1-6H

InChI Key

RHCHVIPHASGNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=N[Se]N=C32

Origin of Product

United States

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